An In-depth Technical Guide to (Iodoethynyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (Iodoethynyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
(Iodoethynyl)benzene , a versatile and highly reactive building block, holds a significant position in the toolkit of medicinal chemists and researchers in drug development. Its unique combination of a phenyl ring, an alkyne moiety, and a reactive iodine atom makes it an invaluable synthon for the construction of complex molecular architectures found in numerous biologically active compounds. This technical guide provides a comprehensive overview of (iodoethynyl)benzene, from its fundamental properties and synthesis to its critical applications in the synthesis of pharmacologically relevant molecules.
Core Chemical Identity and Properties
(Iodoethynyl)benzene , also known as 1-iodo-2-phenylacetylene or phenylethynyl iodide, is a liquid at room temperature with the Chemical Abstracts Service (CAS) registry number 932-88-7 .[1][2][3][4] Its core structure consists of a benzene ring directly attached to an iodoethynyl group (-C≡C-I). This arrangement of functional groups dictates its chemical reactivity and utility in organic synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of (iodoethynyl)benzene is paramount for its effective use in research and development. Key data are summarized in the table below.
| Property | Value |
| CAS Number | 932-88-7 |
| Molecular Formula | C₈H₅I |
| Molecular Weight | 228.03 g/mol [1][2][3][4] |
| Appearance | Liquid[1] |
| Boiling Point | 233.5 °C at 760 mmHg[2] |
| Density | 1.8 g/cm³[2] |
| Flash Point | 107.8 °C[2] |
| Storage | -20°C[1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of (iodoethynyl)benzene exhibits characteristic absorption bands. A notable peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretching vibration.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, as well as two distinct signals for the acetylenic carbons. The carbon attached to the iodine atom is significantly shifted downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. The calculated exact mass for C₈H₅I is 227.9436 m/z.[4]
Synthesis of (Iodoethynyl)benzene: A Step-by-Step Protocol
The most common and efficient laboratory synthesis of (iodoethynyl)benzene involves the iodination of phenylacetylene. This method provides good yields and is readily scalable. The causality behind this experimental choice lies in the acidity of the terminal alkyne proton, which can be easily removed by a strong base to generate a nucleophilic acetylide, which then reacts with an electrophilic iodine source.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol describes a self-validating system for the synthesis of (iodoethynyl)benzene.
Materials:
-
Phenylacetylene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
n-Hexane
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting yellow solution at -78 °C for 1 hour. This step generates the lithium phenylacetylide in situ.
-
Iodination: In a separate flask, prepare a solution of iodine (1.0 equivalent) in anhydrous THF. Add this iodine solution quickly to the lithium phenylacetylide solution at -78 °C. The reaction mixture will turn into a light brown solution.
-
Warming and Quenching: Stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature. Quench the reaction by adding water.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with n-hexane.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (iodoethynyl)benzene.
-
Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to afford the pure (iodoethynyl)benzene as a pale yellow oil.
Caption: Synthesis of (Iodoethynyl)benzene from Phenylacetylene.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (iodoethynyl)benzene stems from the reactivity of its iodoalkyne functionality. It readily participates in a variety of coupling and cycloaddition reactions, making it a cornerstone in the synthesis of complex organic molecules.
Sonogashira Coupling: A Gateway to Aryl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] (Iodoethynyl)benzene, with its reactive C-I bond, is an excellent substrate for this reaction, allowing for the facile introduction of the phenylethynyl moiety onto various scaffolds. This reaction is of paramount importance in drug discovery for the synthesis of biologically active molecules.[5]
Materials:
-
(Iodoethynyl)benzene
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), (iodoethynyl)benzene (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Sonogashira coupling of (Iodoethynyl)benzene.
1,3-Dipolar Cycloaddition: Synthesis of Heterocycles
(Iodoethynyl)benzene is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with organic azides. This reaction, often a key step in "click chemistry," provides a highly efficient route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. The reaction is highly regioselective, typically affording the 1,4-disubstituted triazole as the major product.
Materials:
-
(Iodoethynyl)benzene
-
Organic azide (R-N₃)
-
Copper(I) catalyst (e.g., copper(I) iodide or in situ generated from CuSO₄ and a reducing agent)
-
Solvent (e.g., t-butanol/water, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 equivalent) and (iodoethynyl)benzene (1.0 equivalent) in the chosen solvent.
-
Catalyst Addition: Add the copper(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting triazole can be purified by recrystallization or column chromatography.
Caption: 1,3-Dipolar cycloaddition of (Iodoethynyl)benzene.
Applications in Drug Development and Total Synthesis
The synthetic versatility of (iodoethynyl)benzene has been leveraged in the total synthesis of numerous natural products and in the development of novel drug candidates. The phenylethynyl motif is present in a variety of bioactive molecules, and the ability to introduce this group efficiently via (iodoethynyl)benzene is a significant advantage.
While specific examples of blockbuster drugs synthesized directly from (iodoethynyl)benzene are not readily found in the public domain due to proprietary industrial processes, its role as a key building block is evident in the academic literature concerning the synthesis of complex molecules with potential therapeutic applications. For instance, the Sonogashira coupling, for which (iodoethynyl)benzene is a prime substrate, has been widely applied in the synthesis of biologically-active molecules and natural products.[5] The resulting diarylacetylene core is a common feature in many pharmacologically active compounds.
Furthermore, the triazole ring system, readily accessible through the 1,3-dipolar cycloaddition of (iodoethynyl)benzene, is a well-established pharmacophore. Its presence in a molecule can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties. The Huisgen 1,3-dipolar cycloaddition has been extensively used in bioconjugation and drug discovery.[6]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of (iodoethynyl)benzene. It is classified as harmful if inhaled and causes serious eye irritation.[1][4]
-
GHS Hazard Statements: H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1][4]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C.[1]
-
Conclusion
(Iodoethynyl)benzene is a powerful and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined reactivity, especially in Sonogashira coupling and 1,3-dipolar cycloaddition reactions, provides chemists with a reliable tool for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the quest for novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the importance of key building blocks like (iodoethynyl)benzene in the synthetic chemist's arsenal is undeniable.
References
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(iodoethynyl)benzene(CAS#:932-88-7) MSDS, density, melting point, boiling point, structure, formula, molecular weight. Chemsrc. [Link]
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(Iodoethynyl)benzene | C8H5I | CID 99382. PubChem. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]
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Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry. [Link]
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Total synthesis of natural products using hypervalent iodine reagents. PubMed Central. [Link]
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Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
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Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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